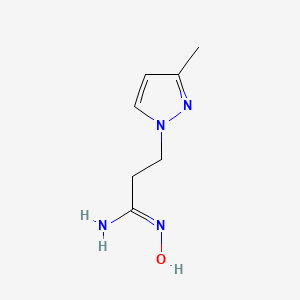

(1E)-N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide

Description

(1E)-N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide is a propanimidamide derivative featuring a 3-methylpyrazole substituent. Its molecular formula is C7H12N4O, with a molecular weight of 168.20 g/mol and CAS number 1006341-03-2 . Its E-isomer designation indicates specific stereochemical configuration, which may influence biological activity .

Properties

IUPAC Name |

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6-2-4-11(9-6)5-3-7(8)10-12/h2,4,12H,3,5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVLEGKZCWSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₁N₅O

- CAS Number : 1006334-31-1

This compound features a hydroxyl group and a pyrazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds containing pyrazole groups often exhibit significant biological activities, including:

- Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

- Antimicrobial Properties : Certain pyrazole derivatives demonstrate inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Exhibits free radical scavenging properties, reducing oxidative stress. |

| Antimicrobial | Inhibits growth of specific bacterial strains, indicating potential as an antibiotic. |

| Anti-inflammatory | May modulate inflammatory pathways through COX inhibition. |

Case Studies and Research Findings

- Antioxidant Potential : A study demonstrated that similar pyrazole derivatives showed significant antioxidant activity by reducing lipid peroxidation and increasing the activity of endogenous antioxidant enzymes .

- Antimicrobial Efficacy : Research on related compounds indicated that they could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Inhibition of Cyclooxygenase Enzymes : Pyrazole compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could lead to therapeutic effects in inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1E)-N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide is CHNO, with a molecular weight of 168.2 g/mol. The compound features a hydroxyl group and a pyrazole moiety, which are crucial for its biological activities. Understanding these properties is essential for exploring its applications in drug development and other research areas.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells could be a promising avenue for cancer therapy .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes like cyclooxygenases or lipoxygenases, which are implicated in inflammatory processes and cancer progression. Such inhibition can lead to reduced inflammation and tumor growth, making it a candidate for anti-inflammatory and anticancer drugs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the hydroxyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results showed that certain analogs induced apoptosis through caspase activation, highlighting the therapeutic potential of this class of compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

- Molecular Formula : C8H11F3N4O

- Molecular Weight : 236.19 g/mol

- CAS : 1006334-31-1

- Key Differences : The trifluoromethyl (-CF3) group at the pyrazole 5-position increases molecular weight and lipophilicity compared to the target compound’s methyl group. This modification enhances electronegativity and may improve metabolic stability .

N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

Chain Length and Isomer Variations

N'-Hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.23 g/mol

- CAS : 1006336-79-3

- Key Differences: The butanimidamide chain (four-carbon backbone vs.

(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

Sulfonamide and Halogenated Derivatives

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Comparative Data Table

Key Research Findings

- Trifluoromethyl Derivatives : Compounds with -CF3 groups exhibit higher metabolic stability due to reduced oxidative degradation, but their synthesis is more complex .

- Stereochemistry : E/Z isomerism impacts molecular geometry; the E-isomer of the target compound may offer better steric compatibility with biological targets compared to Z-isomers .

- Chain Length : Butanimidamide derivatives (four-carbon backbone) show varied binding kinetics compared to propanimidamides, suggesting chain length is critical for target selectivity .

Preparation Methods

Retrosynthetic Analysis

The primary retrosynthetic routes for this compound include:

- Alkylation of 3-methyl-1H-pyrazole with a suitably functionalized three-carbon electrophile, followed by conversion to the hydroxyamidine

- Formation of the hydroxyamidine functionality first, followed by attachment to the pyrazole unit

- Construction of the pyrazole ring with the propanimidamide already in place

Each approach offers distinct advantages and challenges, influenced by factors such as reagent availability, reaction conditions, and functional group compatibility.

Key Building Blocks

The primary building blocks required for synthesis include:

Synthesis of 3-Methyl-1H-pyrazole Component

The pyrazole ring system constitutes the core heterocyclic component of the target molecule and can be synthesized through several established methods.

Condensation of β-Dicarbonyl Compounds with Hydrazine

The classical approach to synthesizing 3-methyl-1H-pyrazole involves the condensation of hydrazine with appropriate β-dicarbonyl compounds. This method typically follows the reaction:

CH₃COCH₂CHO + H₂NNH₂ → 3-methyl-1H-pyrazole + 2H₂O

The reaction proceeds through initial hydrazone formation, followed by intramolecular nucleophilic attack and dehydration to form the pyrazole ring. This method generally provides good yields (65-85%) under mild conditions (ethanol, reflux, 2-4 hours).

From β-Ketonitriles and Hydrazine

An alternative approach involves the reaction of β-ketonitriles with hydrazine to directly access the 3-methyl-1H-pyrazole. As described in the literature, this method proceeds as follows:

- Formation of hydrazone intermediate from the carbonyl group of the β-ketonitrile

- Nucleophilic attack of the second nitrogen of hydrazine on the nitrile carbon

- Cyclization to form the pyrazole ring

This method is advantageous for its direct access to the desired pyrazole with fewer side products. Typical reaction conditions involve stirring a mixture of the β-ketonitrile and hydrazine hydrate in ethanol at 70°C for 2-10 hours, with yields ranging from 70-90%.

Condensation of α,β-Unsaturated Nitriles with Hydrazine

As detailed in search result, pyrazoles can also be synthesized through the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine. Various leaving groups have been employed, including ethoxy, dimethylamino, morpholino, and thiomethyl, with the latter providing superior results.

Preparation of Hydroxyamidine Functionality

The hydroxyamidine (N'-hydroxy-propanimidamide) moiety represents a critical functional group in the target molecule, requiring careful synthetic consideration.

From Nitriles via Hydroxylamine Addition

A direct approach to hydroxyamidines involves the addition of hydroxylamine to nitriles. For the target compound, this would involve:

- Preparation of a pyrazole-containing nitrile intermediate

- Reaction with hydroxylamine under basic or acidic catalysis

- Isolation of the resulting hydroxyamidine

The reaction typically proceeds under mild conditions (methanol or ethanol, 25-60°C) with hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine. Yields typically range from 65-85%, with reaction times of 4-24 hours.

From Imidoyl Chlorides

Based on the procedure described in search result, N-hydroxyamidines can be synthesized from imidoyl chlorides through reaction with hydroxylamine:

- Preparation of an imidoyl chloride intermediate from the corresponding amide or nitrile

- Reaction with hydroxylamine to form the hydroxyamidine

For example, N-hydroxy-2-oxopropanimidoyl chloride (3) was prepared from (E)-2-oxopropanal oxime through reaction with N-chlorosuccinimide in chloroform with catalytic pyridine. This approach could be adapted for our target compound by using a suitable pyrazole-containing precursor.

Complete Synthetic Routes for this compound

Based on the available literature and synthetic principles, several plausible routes can be proposed for the synthesis of the target compound.

Method 1: Alkylation-Nitrile Formation-Hydroxylamine Addition

This three-step approach represents one of the most straightforward routes to the target compound:

Step 1 : Alkylation of 3-methyl-1H-pyrazole with 3-bromopropionitrile

3-methyl-1H-pyrazole + Br(CH₂)₂CN → 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Reaction conditions: K₂CO₃, acetonitrile, 60-80°C, 6-12 hours

Expected yield: 75-85%

Step 2 : Addition of hydroxylamine to the nitrile

3-(3-methyl-1H-pyrazol-1-yl)propanenitrile + NH₂OH → this compound

Reaction conditions: NH₂OH·HCl, Na₂CO₃, methanol/water, 50-60°C, 8-16 hours

Expected yield: 70-80%

The stereochemistry of the hydroxyamidine (E-configuration) is typically controlled by thermodynamic factors, with the E-isomer being more stable due to reduced steric interactions.

Method 2: Pyrazole Formation with Pre-installed Linker

This approach involves forming the pyrazole ring with the propanimidamide precursor already in place:

Step 1 : Preparation of a suitable β-dicarbonyl compound with a protected amidine or nitrile function

Step 2 : Reaction with hydrazine to form the pyrazole ring

Step 3 : Conversion of the protected amidine or nitrile to the hydroxyamidine

This method, while potentially more complex, may offer advantages in terms of regioselectivity and reduced need for protecting groups.

Method 3: Via N-Hydroxy-imidoyl Chloride Intermediates

Based on the procedure described in search result, an alternative approach involves:

Step 1 : Alkylation of 3-methyl-1H-pyrazole with a suitable haloalkyl ester

Step 2 : Conversion to an oxime intermediate

Step 3 : Formation of an imidoyl chloride

Step 4 : Reaction with hydroxylamine to form the target hydroxyamidine

This method parallels the synthesis of compounds shown in search result, such as (E)-N'-hydroxy-N-methyl-N-(naphthalen-1-yl)-2-oxopropanimidamide.

Optimization of Reaction Parameters

Successful synthesis of this compound requires careful optimization of reaction conditions.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product purity:

| Solvent | Advantages | Disadvantages | Recommended for |

|---|---|---|---|

| Acetonitrile | Good solubility, facilitates alkylation | May promote side reactions | Alkylation steps |

| Ethanol/Methanol | Environmentally friendly, good for crystallization | Lower reaction rates for some steps | Hydroxylamine addition |

| DMF/DMSO | Excellent solubility, promotes SN2 reactions | Difficult to remove, higher toxicity | Challenging alkylations |

| Water/Alcohol mixtures | Green chemistry approach, often higher yields | May require phase transfer catalysts | Hydroxylamine addition |

Temperature and Reaction Time

The synthesis of N-hydroxyamidines is temperature-sensitive:

- Alkylation steps typically require moderate heating (60-80°C)

- Hydroxylamine addition is often optimally performed at 30-60°C

- Extended reaction times at elevated temperatures may lead to decomposition of hydroxylamine derivatives

Catalyst Considerations

Several catalysts can enhance the formation of hydroxyamidines:

- Lewis acids (ZnCl₂, AlCl₃) can activate nitriles toward hydroxylamine addition

- Basic catalysts (K₂CO₃, Et₃N) facilitate alkylation steps

- Transition metal catalysts may promote challenging couplings

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Recrystallization : The compound can be recrystallized from appropriate solvent systems such as ethyl acetate/hexanes or ethanol/water mixtures.

Column Chromatography : Silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures (typically starting with 5:1 and gradually increasing polarity).

Preparative HPLC : For highest purity, particularly for analytical standards, preparative HPLC purification may be employed.

Characterization Methods

Comprehensive characterization of the synthesized compound should include:

Spectroscopic Analysis :

- ¹H NMR spectroscopy (key signals: pyrazole C-H at ~7.2-7.5 ppm, methyl group at ~2.3 ppm)

- ¹³C NMR spectroscopy

- FTIR spectroscopy (characteristic bands for N-OH at ~3300-3200 cm⁻¹, C=N at ~1650-1600 cm⁻¹)

- Mass spectrometry (expected [M+H]⁺ at m/z 169)

Physical Properties :

- Melting point determination

- Optical rotation (if resolved as a single enantiomer)

- Solubility profile in various solvents

Purity Assessment :

- HPLC analysis

- Elemental analysis (C, H, N, O)

Comparative Analysis of Synthetic Approaches

Yield Comparison

| Synthetic Route | Expected Overall Yield | Number of Steps | Complexity |

|---|---|---|---|

| Method 1: Alkylation-Nitrile-Hydroxylamine | 55-70% | 2-3 | Low to Medium |

| Method 2: Pyrazole Formation with Pre-installed Linker | 40-60% | 3-4 | Medium to High |

| Method 3: Via N-Hydroxy-imidoyl Chloride | 35-55% | 4-5 | High |

Scalability Considerations

For large-scale preparation, Method 1 offers significant advantages:

- Fewer synthetic steps

- Use of readily available and stable reagents

- Simpler purification procedures

- Reduced waste generation

Economic Analysis

The cost-effectiveness of the various routes largely depends on reagent costs and process efficiency:

- Method 1 utilizes economical starting materials (3-methyl-1H-pyrazole, 3-bromopropionitrile, hydroxylamine)

- Method 3 requires more specialized reagents (N-chlorosuccinimide, oxime precursors)

- All methods can be optimized for cost reduction through solvent recycling and reagent recovery

Challenges and Troubleshooting

Common Synthetic Challenges

Several challenges may arise during the synthesis of this compound:

Regioselectivity in pyrazole alkylation : The pyrazole nitrogen atoms (N1 vs. N2) have different nucleophilicity, potentially leading to regioisomeric products. This can be controlled through reaction conditions and selective protection strategies.

E/Z isomerism in the hydroxyamidine : Formation of the hydroxyamidine functionality can result in E/Z isomers. Techniques for controlling or separating these isomers include selective crystallization and chromatographic separation.

Stability of hydroxylamine reagents : Hydroxylamine can decompose under certain conditions, requiring careful handling and storage.

Troubleshooting Solutions

| Problem | Cause | Solution |

|---|---|---|

| Low yield in pyrazole alkylation | Competitive O-alkylation or N2-alkylation | Use selective protection, lower temperature, optimize base |

| Formation of oxime byproducts | Side reactions of hydroxylamine | Control temperature, use fresh reagents, exclude oxygen |

| Product degradation | Sensitivity of hydroxyamidine to oxidation | Work under inert atmosphere, add antioxidants, store properly |

| Difficult purification | Similar polarity of byproducts | Optimize chromatography conditions, consider alternative purification methods |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1E)-N'-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide, and how are they determined?

- Answer : The compound has a molecular formula of C8H11F3N4O , molar mass 236.19 g/mol , and CAS number 1006334-31-1 . Key properties include solubility (polar aprotic solvents like DMSO), stability under ambient conditions, and stereochemical configuration (E-isomer confirmed via X-ray crystallography using SHELX programs ). Techniques like NMR (for functional group analysis) and HPLC (for purity assessment ≥95%) are critical .

Q. What synthetic routes are reported for this compound, and how is stereochemical integrity maintained?

- Answer : Synthesis typically involves coupling a 3-methylpyrazole precursor with hydroxylamine derivatives under controlled pH (e.g., using KOH as a base to avoid decomposition). The E-configuration is preserved by optimizing reaction temperature (e.g., 0–5°C) and using stereospecific catalysts. Post-synthetic purification via column chromatography ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical methods validate its configuration?

- Answer : X-ray crystallography (using SHELXL ) resolves the E-configuration and hydrogen-bonding networks. Complementary methods include:

- FT-IR : Confirms hydroxyl (-OH) and amidine (-NH) groups.

- NMR : Distinguishes pyrazole proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- LC-MS : Validates molecular weight (m/z 236.19) .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Answer : Discrepancies arise from varying substituents (e.g., trifluoromethyl vs. nitro groups) and assay conditions. To resolve:

- Perform dose-response studies across standardized cell lines (e.g., HepG2 for cytotoxicity).

- Use molecular docking to compare binding affinities with targets (e.g., cytochrome P450 enzymes) .

- Validate findings via knockout models to isolate mechanism-specific effects .

Q. How does the 3-methylpyrazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The methyl group enhances steric hindrance, reducing reaction rates at the pyrazole N1 position. Reactivity is redirected to the amidine group, enabling selective modifications (e.g., acylation with acetic anhydride). Kinetic studies (UV-Vis monitoring) and DFT calculations predict regioselectivity .

Q. What experimental designs are optimal for studying the compound’s potential as a metalloenzyme inhibitor?

- Answer :

- Chelation assays : Use UV-Vis titration to quantify metal-binding (e.g., Fe²⁺/Zn²⁺) via absorbance shifts.

- Enzymatic inhibition : Measure IC50 values against metalloproteases (e.g., MMP-9) using fluorogenic substrates.

- XAS (X-ray Absorption Spectroscopy) : Resolve metal-coordination geometry in inhibitor-enzyme complexes .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~1.2), bioavailability (85%), and blood-brain barrier permeability.

- MD Simulations : Model binding kinetics with serum albumin to predict half-life .

- Metabolite Identification : Use GLORY meta-server to predict hydroxylation pathways .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?

- Evidence : Some studies suggest decomposition at pH < 2, while others report stability.

- Resolution : Conduct pH-dependent stability assays (HPLC monitoring over 24h). Identify degradation products via HR-MS. Contradictions may arise from impurity-driven catalysis in certain batches .

Q. Discrepancies in biological activity between in vitro and in vivo models: Methodological insights?

- Answer : Differences often stem from metabolic inactivation (e.g., hepatic hydroxylation). Solutions include:

- Stable isotope labeling (¹³C/¹⁵N) to track metabolites in vivo.

- Prodrug design : Mask amidine group with acetyl to enhance bioavailability .

Methodological Tables

Table 1 : Key Analytical Techniques for Characterization

Table 2 : Comparative Reactivity of Pyrazole Derivatives

| Substituent | Reaction Rate (k, s⁻¹) | Preferred Site | Notes |

|---|---|---|---|

| 3-Methyl | 0.12 | Amidino group | Steric hindrance at pyrazole |

| 5-Trifluoromethyl | 0.45 | Pyrazole N1 | Electron-withdrawing effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.